molecular formula C11H10N4O5 B11797872 Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11797872
M. Wt: 278.22 g/mol
InChI Key: DRYJCTMKMNFFNF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitrophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-hydroxyacetophenone, undergoes nitration to introduce a nitro group at the 5-position of the phenyl ring.

    Cyclization: The nitro-substituted intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring.

    Esterification: The resulting triazole derivative is esterified with ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted triazole derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group and triazole ring play crucial roles in its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

    Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.

    Ethyl 3-(2-amino-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate: Contains an amino group instead of a hydroxyl group, leading to variations in chemical behavior and applications.

The presence of the nitro group in this compound makes it unique, as it imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H10N4O5

Molecular Weight

278.22 g/mol

IUPAC Name

ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10N4O5/c1-2-20-11(17)10-12-9(13-14-10)7-5-6(15(18)19)3-4-8(7)16/h3-5,16H,2H2,1H3,(H,12,13,14)

InChI Key

DRYJCTMKMNFFNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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